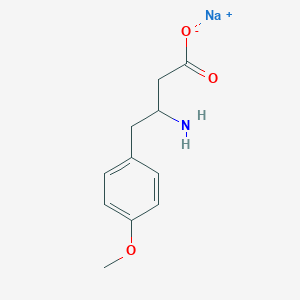
Sodium3-amino-4-(4-methoxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium3-amino-4-(4-methoxyphenyl)butanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium3-amino-4-(4-methoxyphenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and amino acids.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with an amino acid derivative under acidic or basic conditions to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium3-amino-4-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Sodium3-amino-4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Sodium3-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
3-(4-Methoxyphenyl)butanoic Acid: Similar in structure but lacks the amino group.
4-(4-Methoxyphenyl)butanoic Acid Methyl Ester: Similar but has a methyl ester group instead of an amino group.
3-(4-Hydroxyphenyl)butanoic Acid: Similar but has a hydroxy group instead of a methoxy group.
Uniqueness: Sodium3-amino-4-(4-methoxyphenyl)butanoate is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H14NNaO3 |
|---|---|
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
sodium;3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C11H15NO3.Na/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
AFGJJTGQHSREAH-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)CC(CC(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


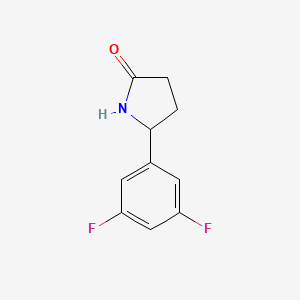
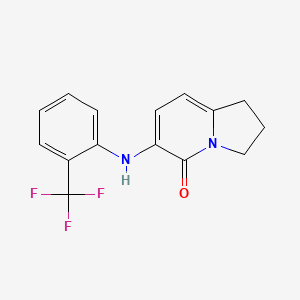
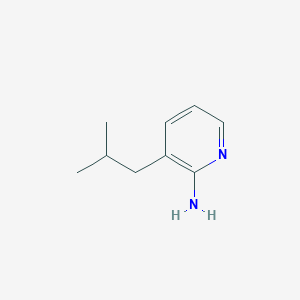
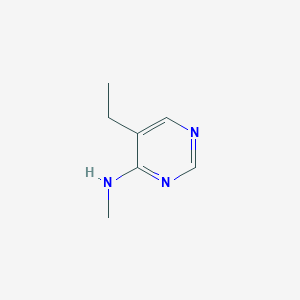
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)
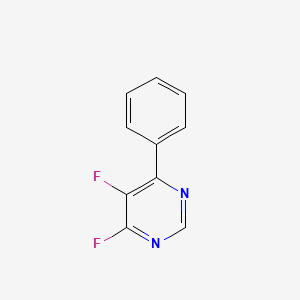
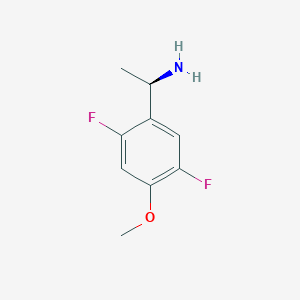

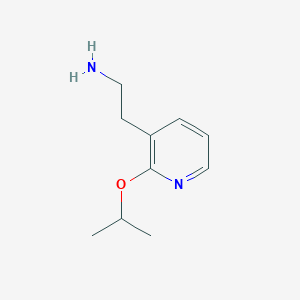
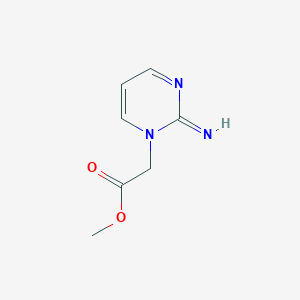
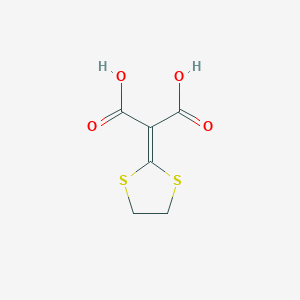

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)
